molecular formula C9H20N2O B072240 Tetraethylurea CAS No. 1187-03-7

Tetraethylurea

Cat. No. B072240
CAS RN: 1187-03-7
M. Wt: 172.27 g/mol
InChI Key: UWHSPZZUAYSGTB-UHFFFAOYSA-N
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Description

Tetraethylurea is a chemical compound with the formula (C2H5)2NCON(C2H5)2 . It is also known by its synonyms TEU .


Molecular Structure Analysis

The molecular structure of Tetraethylurea consists of 9 Carbon atoms, 20 Hydrogen atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The linear formula is (C2H5)2NCON(C2H5)2 .


Physical And Chemical Properties Analysis

Tetraethylurea has a molecular weight of 172.27 . It has a density of 0.907 g/mL at 20 °C . The boiling point is 209.0±0.0 °C at 760 mmHg . The refractive index is 1.455 .

Safety And Hazards

Tetraethylurea is classified as a combustible liquid. It is advised to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash off immediately with plenty of water .

Relevant Papers One relevant paper found discusses the reaction of 1,1,3,3-tetraethylurea (teu) with WCl6 in dichloromethane, which afforded [teuH][WCl6], 1, in 50–60% yield .

properties

IUPAC Name

1,1,3,3-tetraethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-5-10(6-2)9(12)11(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSPZZUAYSGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044522
Record name Tetraethylurea
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Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Urea, N,N,N',N'-tetraethyl-
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Product Name

Tetraethylurea

CAS RN

1187-03-7
Record name N,N,N′,N′-Tetraethylurea
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Record name Tetraethylurea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N,N',N'-tetraethyl-
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Record name Tetraethylurea
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Record name Tetraethylurea
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Record name TETRAETHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data available for Tetraethylurea?

A1: Tetraethylurea, also known as 1,1,3,3-Tetraethylurea, has the molecular formula C9H20N2O and a molecular weight of 172.28 g/mol. While the provided abstracts don't contain detailed spectroscopic data, they mention spectroscopic analyses confirming the formation and characterization of Tetraethylurea-containing compounds. [, ] For instance, infrared (IR) spectroscopy was used to study the complexes of thorium and uranium tetrahalides with various N-substituted ureas, including Tetraethylurea. []

Q2: How does Tetraethylurea interact with metal halides?

A2: Tetraethylurea acts as a neutral ligand, coordinating with various metal halides. For example, it forms complexes with niobium and tantalum pentahalides, [] as well as thorium and uranium tetrahalides. [] The stoichiometry of these complexes can vary depending on the metal and the specific reaction conditions. In some cases, Tetraethylurea can displace other ligands, such as iodide, from the metal coordination sphere. []

Q3: Can Tetraethylurea participate in reactions involving electron transfer?

A3: Yes, Tetraethylurea has been shown to participate in electron transfer reactions. When reacted with tungsten hexachloride (WCl6), Tetraethylurea undergoes an electron transfer/C-H activation process, ultimately leading to the formation of a salt containing the N-protonated Tetraethylurea cation. [, ]

Q4: What is the significance of the crystallographic characterization of N-protonated Tetraethylurea?

A4: The reaction of Tetraethylurea with WCl6 yielded a salt containing the first crystallographically characterized example of N-protonated Tetraethylurea. [] This characterization provides valuable insights into the reactivity of Tetraethylurea and its ability to act as a base, accepting a proton.

Q5: How does Tetraethylurea behave as a solvent for alkali metals?

A5: Tetraethylurea has been shown to dissolve Na-K alloy, forming metastable blue solutions. [, ] This solvation property makes Tetraethylurea a potential candidate for use in various chemical reactions and processes involving alkali metals.

Q6: Are there any known catalytic applications of Tetraethylurea?

A6: Yes, a derivative of Tetraethylurea, 1,1,3,3-tetraethyl-2-tert-butyl guanidine, was synthesized from Tetraethylurea and demonstrated catalytic activity in the ring-opening reaction of terminal epoxides with phthalimide. This reaction selectively produces β-phthalimido alcohols. []

Q7: What is known about the solvation behavior of Tetraethylurea in mixed solvent systems?

A7: The enthalpy of transfer of Tetraethylurea from water to aqueous mixtures of ethanol, propan-1-ol, and acetonitrile has been studied. [] The results suggest that Tetraethylurea solvation is random in these mixtures and exhibits stronger interactions with ethanol and propan-1-ol compared to water.

Q8: Has Tetraethylurea been used in any notable syntheses?

A8: Tetraethylurea serves as a key starting material in the synthesis of sym-tetraethylnitroguanidine. This synthesis is significant because it demonstrates the direct nitration of a ketimino group. []

Q9: Are there any studies on the conductance behavior of electrolytes in Tetraethylurea?

A9: Yes, there is research specifically focusing on the use of 1,1,3,3-Tetraethylurea as a solvent for conductance studies. [] While the abstract doesn't provide details, this suggests its potential use in electrochemical applications.

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